![molecular formula C10H15NO B2807524 (S)-2-((1-Phenylethyl)amino)ethanol CAS No. 66849-29-4](/img/structure/B2807524.png)
(S)-2-((1-Phenylethyl)amino)ethanol
Overview
Description
“(S)-2-((1-Phenylethyl)amino)ethanol” is a type of organic compound. It’s likely to be a chiral compound due to the presence of an asymmetric carbon atom . It seems to be related to the family of compounds known as amino alcohols, which contain both an amine and alcohol functional group .
Synthesis Analysis
While specific synthesis methods for “(S)-2-((1-Phenylethyl)amino)ethanol” were not found, related compounds such as δ-[(s)-1-phenylethyl]-amino alcohols have been synthesized through cyclization reactions .Molecular Structure Analysis
The molecular structure of “(S)-2-((1-Phenylethyl)amino)ethanol” would likely include an alcohol (-OH) group and an amine (-NH2) group attached to a carbon chain, with a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) attached to one of the carbons .Chemical Reactions Analysis
Again, while specific reactions involving “(S)-2-((1-Phenylethyl)amino)ethanol” were not found, related compounds such as δ-[(s)-1-phenylethyl]-amino alcohols have been involved in cyclization reactions to form chiral 1,3-disubstituted phthalanes .Scientific Research Applications
Aminochlorination Reactions Using Amine Hydrochloride Salts
- Application : Recent research has demonstrated a novel utilization of amine hydrochloride salts as bifunctional reagents. Specifically, they serve as catalysts in the copper-catalyzed aminochlorination of maleimides. Key features include a simple and efficient catalyst system, broad substrate scope, scalability, and late-stage modification of small-molecule drugs .
Chiral 1,3-Disubstituted Phthalanes via Cyclization
- Application : Researchers have explored the cyclization of δ-[(S)-1-phenylethyl]-amino alcohols to synthesize these chiral phthalanes. The compound’s stereochemistry plays a crucial role in this transformation .
Enantiomeric Purity Determination
- Application : ®-(+)-1-Phenylethylamine, a chiral amine, is used to determine the enantiomeric purity of acids. This application is relevant in pharmaceutical and chemical analysis .
Enhancing Ethanol Yield in Saccharomyces cerevisiae Fermentation
- Application : Histidine-modified Fe3O4 nanoparticles (His-Fe3O4) were employed to enhance ethanol yield during S. cerevisiae fermentation. His-Fe3O4 increased cell proliferation, glucose consumption, and ethanol content. Improved ethanol tolerance and electron transport efficiency were observed .
Direct Amination of Alcohols to Primary Amines
- Application : Fe3O4 nanoparticles have been explored for direct amination of alcohol substrates to form primary amines. This approach offers a cost-effective and efficient alternative to existing methodologies .
properties
IUPAC Name |
2-[[(1S)-1-phenylethyl]amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIWMXAAPLZOBY-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66849-29-4 | |
Record name | 2-{[(1S)-1-phenylethyl]amino}ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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